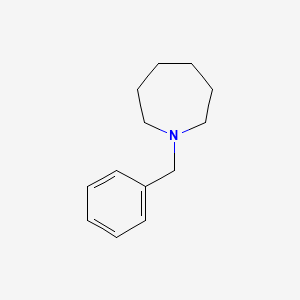

1-benzylazepane

Vue d'ensemble

Description

1-Benzylazepane is a chemical compound with the molecular formula C13H19N . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reduction of N-benzyl-epsilon-caprolactam in the presence of an iron complex as a catalyst . Another approach involves the use of chloro (η5-pentamethylcyclopentadienyl) (L-prolinato)iridium (III) in water at 100℃ .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a seven-membered ring structure with a nitrogen atom and a benzyl group attached . The molecular weight is 189.30 .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with O-aryl-hydroxylamines to form azepanedione oximes . The exact reaction conditions and outcomes can vary depending on the specific reactants and conditions used.

Physical and Chemical Properties Analysis

This compound is a solid substance . It has a density of 0.8±0.1 g/cm3 . The boiling point is not specified .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Moieties

1-Benzylazepane and its derivatives play a crucial role in the synthesis of various heterocyclic structures. One such example is the synthesis of the 1,5-benzothiazepane scaffold, known for its antimicrobial, antibacterial, anti-epileptic, anti-HIV, antidepressant, antithrombotic, and anticancer properties. Research highlights the importance of developing new synthetic methods for these compounds due to their significant pharmacological potential (Ronse et al., 2023).

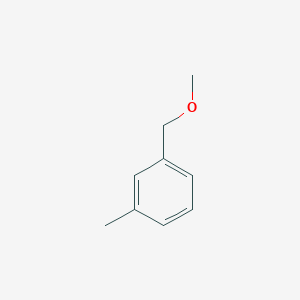

Benzyl Ethers Synthesis

Another application of this compound derivatives is in the formation of benzyl ethers. The synthesis of 2-benzyloxy-1-methylpyridinium triflate as a stable organic salt for converting alcohols into benzyl ethers exemplifies this. This method demonstrates the synthesis and reactivity of such compounds, offering good to excellent yield in benzylation of a wide range of alcohols (Poon & Dudley, 2006).

Development of Benzodiazepine Derivatives

This compound derivatives are also pivotal in the creation of benzodiazepine derivatives, which have diverse applications in medicinal chemistry. These include G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. Recent research outlines the synthesis of these derivatives using palladacycle complexes (Spencer et al., 2010).

Solubility Studies in Pharmaceutical Sciences

The study of solubility and thermodynamics of benzylazepane-related compounds in different solvents is significant in pharmaceutical research. This knowledge assists in the purification, recrystallization, and design of drug dosage forms, as demonstrated by the research on N′-(1-(N-(methyl) benzylaminomethyl)-2-oxoindolin-3-ylidene)-2-(benzyloxy) benzohydrazide in various solvents (Shakeel et al., 2016).

Antifungal Drug Development

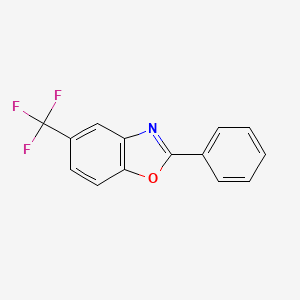

This compound and its derivatives have been explored for their potential in antifungal drug development. The synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives, and their subsequent evaluation against fungal pathogens, represent this application in drug discovery (Khabnadideh et al., 2012).

Photocatalysis and Organic Chemical Production

In the field of photocatalysis, this compound derivatives have been utilized to enhance hydrogen production and organic chemical production, showcasing their role in solar-to-chemical energy conversion (Chandra et al., 2022).

Mécanisme D'action

Target of Action

It’s structurally similar to benzodiazepines, which are known to act on the central nervous system (cns) and brain . They enhance a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor .

Mode of Action

Benzodiazepines enhance the effect of GABA, an inhibitory neurotransmitter, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

Benzodiazepines are known to enhance gabaergic inhibition in various regions of the brain, including the spinal cord, dorsal column nuclei, hippocampus, hypothalamus, cerebral cortex, and cerebellar cortex .

Analyse Biochimique

Biochemical Properties

. It’s plausible that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the chemical structure of 1-Benzylazepane, which may allow it to bind to specific sites on these biomolecules .

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied

Propriétés

IUPAC Name |

1-benzylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIVSZNNOUZBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449611 | |

| Record name | STK283925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20422-13-3 | |

| Record name | STK283925 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

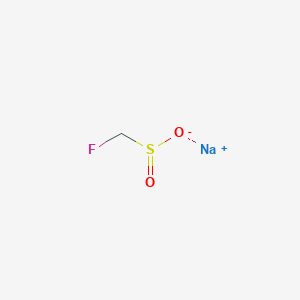

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

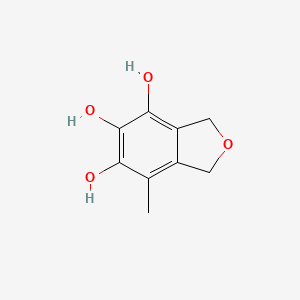

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)

![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)

![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)

amine](/img/structure/B6596679.png)